

Butyl undec-10-enoate synthesis and properties

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Compound of Interest

Compound Name: *Butyl undec-10-enoate*

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An In-Depth Technical Guide to the Synthesis and Properties of **Butyl Undec-10-enoate**

Abstract

Butyl undec-10-enoate, also known as butyl undecylenate, is a versatile fatty acid ester derived from undecylenic acid, a pyrolysis product of castor oil. This guide provides a comprehensive technical overview of **butyl undec-10-enoate**, detailing its physicochemical properties, principal synthesis methodologies, and key applications. We will explore the mechanistic underpinnings of common synthetic routes, including acid-catalyzed Fischer esterification and enzyme-mediated synthesis, offering field-proven insights into experimental design and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's synthesis and characteristics.

Introduction and Significance

Butyl undec-10-enoate (CAS No: 109-42-2) is the butyl ester of undec-10-enoic acid.^{[1][2]} Its structure, featuring a terminal double bond and a ten-carbon chain, imparts unique properties that make it a valuable ingredient in various industries.^[3] It is widely utilized for its emollient and skin-conditioning properties in cosmetics and personal care products.^{[3][4]} Furthermore, its pleasant, fruity aroma makes it a sought-after component in the flavor and fragrance industry.^{[3][5]} The presence of the terminal alkene functionality also makes it a useful intermediate for the synthesis of specialty polymers and other fine chemicals.^{[3][6]}

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **butyl undec-10-enoate** are critical for its application and handling. It is a clear, colorless to pale yellow liquid under standard conditions.[3]

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₈ O ₂	[1][3][4]
Molecular Weight	240.38 g/mol	[1][4]
CAS Number	109-42-2	[1][3]
Appearance	Clear, colorless to pale yellow liquid	[3]
Boiling Point	249 - 254 °C	[3][4]
Density	0.871 g/cm ³	[3]
Refractive Index (n _{20/D})	1.439 - 1.443	[3]
Flash Point	>100 °C (> 212 °F)	[4][5]
Solubility	Soluble in ethanol	[4]
Water Solubility	0.0005 g/L (Predicted)	[7]
LogP	5.71 (Predicted)	[7]

Spectroscopic Data:

- ¹H NMR: Key signals include those for the terminal vinyl protons (~4.9-5.8 ppm), the triplet for the O-CH₂ group of the butyl chain (~4.05 ppm), and the triplet for the α -carbonyl CH₂ group (~2.29 ppm).[8]
- ¹³C NMR: Characteristic peaks are observed for the carbonyl carbon (~174.0 ppm), the unsaturated sp² carbons of the double bond (~139.2 and 114.1 ppm), and the oxymethylene carbon of the ester (~64.4 ppm).[8]
- IR Spectroscopy: The infrared spectrum prominently features a strong C=O stretching vibration for the ester group around 1740 cm⁻¹ and C=C stretching for the terminal alkene.[1][9]

- Mass Spectrometry: The electron ionization mass spectrum provides a fragmentation pattern useful for structural confirmation.[2]

Synthesis of Butyl Undec-10-enoate

The synthesis of **butyl undec-10-enoate** is most commonly achieved through the direct esterification of undec-10-enoic acid with n-butanol. Alternative methods include enzymatic synthesis and transesterification, which offer distinct advantages in terms of selectivity and environmental impact.

Method 1: Acid-Catalyzed Fischer Esterification

Fischer-Speier esterification is a classic and robust method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[10] The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed during the reaction.[10][11]

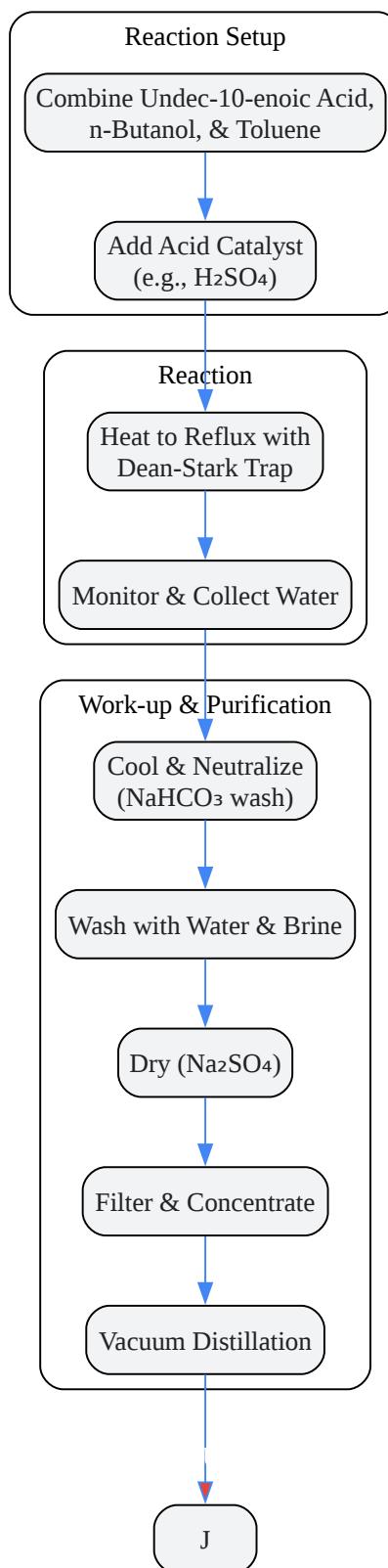
Causality in Experimental Design:

- Catalyst: Strong Brønsted acids like sulfuric acid (H_2SO_4) or p-toluenesulfonic acid are effective homogeneous catalysts.[12][13] They protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11] Heterogeneous catalysts like Amberlyst-15 resin can also be used, offering the advantage of easy separation and recycling.[12][13]
- Reactant Stoichiometry: Using an excess of n-butanol not only shifts the equilibrium but also serves as the reaction solvent, obviating the need for an additional inert solvent.
- Water Removal: A Dean-Stark apparatus is often employed during reflux to azeotropically remove the water byproduct, driving the reaction to completion.

Experimental Protocol: Fischer Esterification

- Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

- Reactants: Charge the flask with undec-10-enoic acid (1.0 eq), n-butanol (3.0-5.0 eq), and a suitable solvent to form an azeotrope with water (e.g., toluene, if n-butanol is not used in large excess).
- Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H_2SO_4 , 1-2 mol% relative to the carboxylic acid).[12]
- Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - If a homogeneous catalyst was used, neutralize it by washing the mixture with a saturated sodium bicarbonate (NaHCO_3) solution in a separatory funnel until effervescence ceases.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Purification: Filter off the drying agent and remove the excess n-butanol and solvent under reduced pressure. The crude **butyl undec-10-enoate** can be further purified by vacuum distillation to yield the final product.[14]

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Caption: Fischer Esterification Workflow for **Butyl Undec-10-enoate**.

Method 2: Enzymatic (Biocatalytic) Synthesis

Enzymatic esterification represents a green chemistry approach to synthesizing **butyl undec-10-enoate**. Lipases (E.C. 3.1.1.3) are highly effective biocatalysts for this transformation, operating under mild reaction conditions and exhibiting high selectivity, which minimizes byproduct formation.[14]

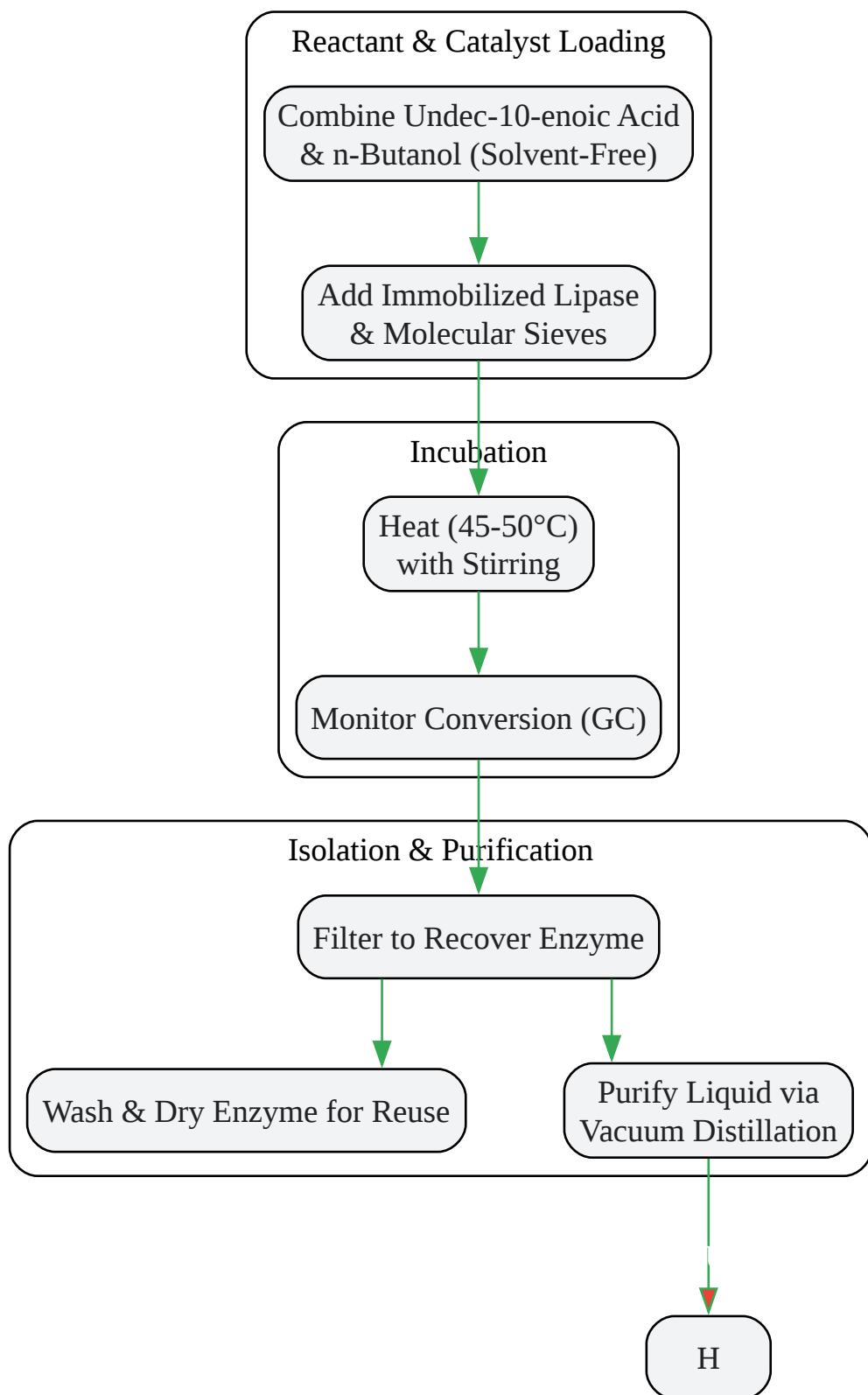
Causality in Experimental Design:

- Enzyme Choice: Immobilized lipases, such as *Candida antarctica* lipase B (CALB, often sold as Novozym® 435), are preferred.[14] Immobilization simplifies catalyst recovery and reuse, enhancing the economic viability of the process.[14]
- Reaction Conditions: The reaction is typically run under solvent-free conditions at moderate temperatures (e.g., 40-60 °C) to preserve enzyme activity.[14][15]
- Water Removal: As with acid catalysis, water is a byproduct that can hydrolyze the ester product. Its removal, often by applying a vacuum or adding molecular sieves, is crucial for achieving high conversion rates.[14]

Experimental Protocol: Enzymatic Synthesis[14]

- Reactant Preparation: In a temperature-controlled reaction vessel, combine undec-10-enoic acid (1.0 eq) and n-butanol (a molar ratio of 1:1 to 1:2 is a good starting point).
- Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the mixture. A typical enzyme loading is 5-10% (w/w) based on the weight of the limiting reactant.
- Water Removal: Add activated molecular sieves (e.g., 3Å or 4Å) to the vessel to adsorb the water produced during the reaction.
- Reaction Incubation: Heat the mixture to the optimal temperature for the enzyme (e.g., 45-50 °C) with constant stirring (e.g., 250 rpm).
- Monitoring: Monitor the reaction progress by analyzing small aliquots over time using Gas Chromatography (GC) or by titrating the remaining free fatty acid. The reaction is typically run for 12-24 hours.

- Product Isolation: Once the desired conversion is achieved, stop the reaction. Separate the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent (e.g., hexane) and dried for reuse.
- Purification: The liquid product mixture can be purified by vacuum distillation to remove excess alcohol and isolate the final ester.

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Caption: Biocatalytic Synthesis Workflow for **Butyl Undec-10-enoate**.

Safety and Handling

Butyl undec-10-enoate is considered non-flammable but should be handled with care.[\[4\]](#)

Standard laboratory safety protocols should be followed.

- Personal Protective Equipment (PPE): Wear protective goggles, gloves, and a lab coat.[\[4\]](#) [\[16\]](#)
- Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated area, away from heat sources and oxidizing agents.[\[4\]](#)
- Handling: Avoid direct contact with skin and eyes.[\[4\]](#) In case of contact, wash the affected area with plenty of water.[\[17\]](#)
- Spills: Use absorbent material to contain spills and dispose of contaminated materials safely.[\[4\]](#)

Conclusion

Butyl undec-10-enoate is a commercially significant ester with diverse applications. Its synthesis is well-established, with Fischer esterification providing a robust, high-yield pathway and enzymatic methods offering a milder, more sustainable alternative. The choice of synthesis protocol depends on factors such as scale, cost, and environmental considerations. A thorough understanding of its physicochemical properties and safe handling procedures is essential for its effective use in research and industrial applications.

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